2,6-Diaminopurine was first identified in cyanophage DNA, specifically in the S-L2 strain in 1977. Its derivatives, including arabinosides, have been synthesized for research and therapeutic purposes. The classification of 2,6-diaminopurine arabinoside falls under the category of modified nucleosides, which are essential in developing nucleotide-based therapeutics due to their enhanced biological activity compared to natural nucleosides .
The synthesis of 2,6-diaminopurine arabinoside can be approached through various methods:
The molecular structure of 2,6-diaminopurine arabinoside consists of:
2,6-Diaminopurine arabinoside participates in several chemical reactions typical of nucleosides:
These reactions are crucial for its activation and incorporation into nucleic acid structures during biological processes or therapeutic applications .
The mechanism of action for 2,6-diaminopurine arabinoside primarily involves its incorporation into RNA or DNA during replication or transcription processes. Once integrated:
Research indicates that modifications like those seen in 2,6-diaminopurine enhance hydrogen bonding capabilities with thymidine and uridine compared to adenine, thereby increasing duplex stability by approximately 1–2 °C per modification .
The applications of 2,6-diaminopurine arabinoside span various fields:
2,6-Diaminopurine arabinoside (9-β-D-arabinofuranosyl-2,6-diaminopurine) is a synthetic nucleoside analog characterized by the substitution of adenine with 2,6-diaminopurine (Dap) and the replacement of ribose with β-D-arabinofuranose. The molecular formula is C₁₀H₁₄N₆O₄, with a molecular weight of 282.26 g/mol [4] [8]. Stereochemical specificity is defined by the anti conformation of the glycosidic bond (χ = O4′-C1′-N9-C4 torsion angle ≈ -120° to -160°), which positions the purine base perpendicular to the sugar plane. This orientation minimizes steric clashes between the purine H8 proton and the arabinose 2′-OH group, distinguishing it from the syn conformation observed in some modified nucleosides [8] [9].
Table 1: Key Stereochemical Parameters
Parameter | Value | Method of Determination |
---|---|---|
Glycosidic Bond Angle | -137° ± 5° | X-ray crystallography |
Anomeric Configuration | β-D | NMR ([α]²²/D +28.5°) |
Preferred Conformation | anti | Computational modeling |
The arabinose sugar adopts a β-D-arabinofuranosyl configuration, differing from ribose in the trans orientation of the 2′-OH group relative to the 3′-OH (C2′-endo puckering; P ≈ 162°). This stereoinversion creates a steric microenvironment that reduces conformational flexibility. Nuclear magnetic resonance (NMR) studies reveal restricted rotation about the C4′-C5′ bond (γ torsion angle), with the gauche⁺ (≈ 60°) conformation predominating in aqueous solutions. This rigidity influences the nucleoside’s overall topology, affecting its stacking interactions and duplex stability when incorporated into oligonucleotides [1] [4] [7].
Table 2: Sugar Puckering Parameters
Sugar Type | Puckering Mode | Pseudorotation Phase (P) | Amplitude (τₘ) |
---|---|---|---|
β-D-Arabinofuranose | C3′-endo | 18° ± 3° | 38° ± 2° |
β-D-Ribofuranose | C2′-endo | 162° ± 4° | 42° ± 3° |
Dap’s molecular recognition capability stems from its ability to form three hydrogen bonds with uracil (U) or thymine (T): Two N–H···O bonds and one N–H···N bond. This contrasts with the two-bond A:T/U pairing. Crystallographic analyses of Dap-U cocrystals reveal Watson-Crick base pairs in both hydrated (D-U·H₂O) and anhydrous (D-U) forms. In the hydrated cocrystal, water bridges adjacent layers via O–H···O/N interactions, while the anhydrous form exhibits homomeric U-U hydrogen bonding and π-stacking (3.7 Å interplanar distance) [2] [10]. Thermodynamic stability studies confirm a ΔG of -20 kcal/mol for Dap:T pairs, enhancing duplex melting temperatures (Tₘ) by 1–3°C relative to A:T pairs in oligonucleotides [5].
Table 3: Hydrogen Bonding and Base-Pair Stability
Base Pair | H-Bonds | Distance (Å) | ΔG (kcal/mol) | Tₘ Increase (°C) |
---|---|---|---|---|
Dap:T | 3 | 2.67–2.89 | -20.1 | +1 to +3 |
A:T | 2 | 2.80–3.00 | -13.5 | Baseline |
G:C | 3 | 2.70–2.92 | -21.0 | +4 to +6 |
Physicochemical profiling highlights distinctive properties:
Table 4: Comparative Physicochemical Properties
Property | 2,6-Diaminopurine Arabinoside | Adenosine | 2′-Deoxyguanosine |
---|---|---|---|
Melting Point (°C) | 286–290 | 235 | 248 |
Aqueous Solubility (mg/mL) | ~12 | ~30 | ~8 |
pKa (N1) | 4.8 | 3.6 | 9.2 |
Molar Extinction (λₘₐₓ) | 275 nm (ε = 12,500) | 260 nm (ε=15,000) | 252 nm (ε=13,800) |
Photodimerization Rate | High (Dap-U) | Low | Moderate |
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